molecular formula C22H22N4O4 B11241443 1-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

1-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B11241443
M. Wt: 406.4 g/mol
InChI Key: JEPONTQIYJRDNV-UHFFFAOYSA-N
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Description

1-{[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL}-N-(4-METHOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of dihydropyridazines This compound is characterized by its unique structure, which includes a dihydropyridazine ring, a carbamoylmethyl group, and methoxyphenyl and dimethylphenyl substituents

Preparation Methods

The synthesis of 1-{[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL}-N-(4-METHOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

    Formation of the Dihydropyridazine Ring: The dihydropyridazine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Carbamoylmethyl Group: This step involves the reaction of the dihydropyridazine intermediate with a carbamoylating agent to introduce the carbamoylmethyl group.

    Substitution with Dimethylphenyl and Methoxyphenyl Groups:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-{[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL}-N-(4-METHOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and dimethylphenyl groups.

    Reduction: Reduction reactions can occur at the carbonyl groups, leading to the formation of corresponding alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions where the substituents are electron-withdrawing.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-{[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL}-N-(4-METHOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: The compound is being investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.

    Industry: It can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-{[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL}-N-(4-METHOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways, which are influenced by the compound’s ability to interact with key proteins and other biomolecules.

Comparison with Similar Compounds

1-{[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL}-N-(4-METHOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE can be compared with other similar compounds, such as:

    1-{[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL}-N-(4-HYDROXYPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE: This compound has a hydroxyl group instead of a methoxy group, which can influence its reactivity and biological activity.

    1-{[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL}-N-(4-CHLOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE: The presence of a chlorine atom can affect the compound’s electronic properties and its interactions with molecular targets.

The uniqueness of 1-{[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL}-N-(4-METHOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H22N4O4

Molecular Weight

406.4 g/mol

IUPAC Name

1-[2-(2,3-dimethylanilino)-2-oxoethyl]-N-(4-methoxyphenyl)-6-oxopyridazine-3-carboxamide

InChI

InChI=1S/C22H22N4O4/c1-14-5-4-6-18(15(14)2)24-20(27)13-26-21(28)12-11-19(25-26)22(29)23-16-7-9-17(30-3)10-8-16/h4-12H,13H2,1-3H3,(H,23,29)(H,24,27)

InChI Key

JEPONTQIYJRDNV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C(=O)NC3=CC=C(C=C3)OC)C

Origin of Product

United States

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